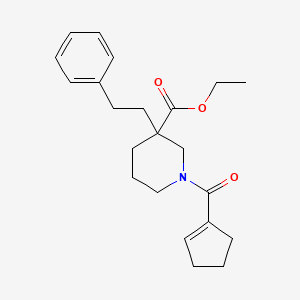![molecular formula C20H21Cl2NO3 B6061801 3-[4-(TERT-BUTYL)PHENYL]-3-[(3,4-DICHLOROBENZOYL)AMINO]PROPANOIC ACID](/img/structure/B6061801.png)
3-[4-(TERT-BUTYL)PHENYL]-3-[(3,4-DICHLOROBENZOYL)AMINO]PROPANOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(TERT-BUTYL)PHENYL]-3-[(3,4-DICHLOROBENZOYL)AMINO]PROPANOIC ACID is an organic compound with a complex structure It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety Additionally, it has a 3,4-dichlorobenzoyl group attached to the amino group on the propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(TERT-BUTYL)PHENYL]-3-[(3,4-DICHLOROBENZOYL)AMINO]PROPANOIC ACID typically involves multiple steps:
Formation of the tert-butylphenyl intermediate: This step involves the reaction of tert-butylbenzene with a suitable halogenating agent to introduce a halogen atom onto the benzene ring.
Coupling with propanoic acid: The halogenated tert-butylbenzene is then coupled with propanoic acid under specific conditions to form the desired intermediate.
Introduction of the 3,4-dichlorobenzoyl group: The final step involves the reaction of the intermediate with 3,4-dichlorobenzoyl chloride in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[4-(TERT-BUTYL)PHENYL]-3-[(3,4-DICHLOROBENZOYL)AMINO]PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[4-(TERT-BUTYL)PHENYL]-3-[(3,4-DICHLOROBENZOYL)AMINO]PROPANOIC ACID has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(TERT-BUTYL)PHENYL]-3-[(3,4-DICHLOROBENZOYL)AMINO]PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-tert-Butylphenyl)propanoic acid: Similar structure but lacks the 3,4-dichlorobenzoyl group.
4-tert-Butylphenylboronic acid: Contains a boronic acid group instead of the propanoic acid moiety.
3-tert-Butylphenol: Similar tert-butylphenyl structure but with a hydroxyl group instead of the propanoic acid chain.
Uniqueness
The uniqueness of 3-[4-(TERT-BUTYL)PHENYL]-3-[(3,4-DICHLOROBENZOYL)AMINO]PROPANOIC ACID lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-3-[(3,4-dichlorobenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO3/c1-20(2,3)14-7-4-12(5-8-14)17(11-18(24)25)23-19(26)13-6-9-15(21)16(22)10-13/h4-10,17H,11H2,1-3H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRDYAFMMYSUES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3,4-dimethoxyphenyl)(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)methanone](/img/structure/B6061728.png)
![4-{5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B6061735.png)
![[1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6061741.png)
![2-[4-(2,5-dimethoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6061752.png)
![2-[4-[(6-chloro-2H-chromen-3-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6061762.png)
![METHYL 3-(2-FLUOROPHENETHYL)-4-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE](/img/structure/B6061768.png)
![2,4-dimethyl-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B6061771.png)
![7-METHYL-2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B6061774.png)
![N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-3-yl]methyl]-N-(thiophen-3-ylmethyl)ethanamine](/img/structure/B6061787.png)
![2-(4-Chloro-3,5-dimethylphenoxy)-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide](/img/structure/B6061812.png)
![4-[2-({[4-(4-tert-butylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-ethylpiperazine-1-carbothioamide](/img/structure/B6061818.png)
![N-(4-methylphenyl)-2-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinyl}acetamide](/img/structure/B6061834.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxy-N-[1-methyl-2-(3-pyridinyl)ethyl]benzamide](/img/structure/B6061837.png)

